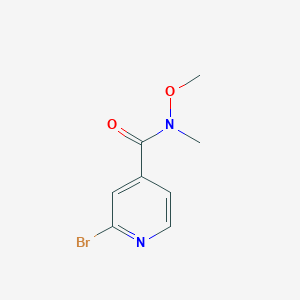
2-Bromo-N-methoxy-N-methylisonicotinamide
Numéro de catalogue B2582649
Poids moléculaire: 245.076
Clé InChI: OOGALSDKTFQSKW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US08598217B2
Procedure details


2-Bromo-isonicotinic acid (0.5 g, 2.47 mmol) was dissolved in dry THF (10 mL). 2-Chloro-4,6-dimethoxy[1,3,5]triazine (0.77 g, 4.4 mmol) and diisopropylethylamine (0.96 g, 0.74 mmol) were added and the solution was stirred for 1 hour after which N,O-dimethyl hydroxylamine hydrochloride (0.241 g, 2.47 mmol) was added. The mixture was stirred for a further 16 hours at room temperature and then diluted with water (15 mL). The aqueous mixture was then extracted with EtOAc (3×10 mL). The combined organics were washed successively with a saturated aqueous Na2CO3, 1N aqueous HCl and then brine. The organic phase was dried (Na2SO4) and then evaporated to dryness. Purification by SiO2 chromatography (eluting with EtOAc/hexane; 2:1) gave a product which was then suspended in Et2O. The insoluble material was removed by filtration and the filtrate was evaporated in vacuo to give 2-bromo-N-methoxy-N-methyl-isonicotinamide (0.342 g, 56%). MS(ESI) m/z 244.9 (M+H)+




Name
N,O-dimethyl hydroxylamine hydrochloride
Quantity
0.241 g
Type
reactant
Reaction Step Three



Yield
56%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5](O)=[O:6].ClC1N=C(OC)N=C(OC)N=1.C(N(C(C)C)CC)(C)C.Cl.[CH3:32][NH:33][O:34][CH3:35]>C1COCC1.O.CCOCC>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([N:33]([O:34][CH3:35])[CH3:32])=[O:6] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C(=O)O)C=CN1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0.77 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=NC(=N1)OC)OC
|
|
Name
|
|
|
Quantity
|
0.96 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Step Three
|
Name
|
N,O-dimethyl hydroxylamine hydrochloride
|
|
Quantity
|
0.241 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNOC
|
Step Four
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for a further 16 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous mixture was then extracted with EtOAc (3×10 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organics were washed successively with a saturated aqueous Na2CO3, 1N aqueous HCl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification
|
WASH
|
Type
|
WASH
|
|
Details
|
by SiO2 chromatography (eluting with EtOAc/hexane; 2:1)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a product which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The insoluble material was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated in vacuo
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C(=O)N(C)OC)C=CN1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.342 g | |
| YIELD: PERCENTYIELD | 56% | |
| YIELD: CALCULATEDPERCENTYIELD | 56.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
